Cas no 2228792-07-0 (tert-butyl N-3-fluoro-4-(morpholin-2-yl)phenylcarbamate)

Tert-butyl N-3-fluoro-4-(morpholin-2-yl)phenylcarbamate is a specialized carbamate derivative featuring a fluorinated phenyl ring and a morpholine moiety. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for further functionalization. The tert-butyl carbamate group provides stability and serves as a protective group for amines, while the fluorine substituent enhances electronic properties and bioavailability. The morpholine ring contributes to solubility and potential biological activity. Its well-defined structure makes it a valuable intermediate in the synthesis of complex molecules, particularly in drug discovery and development. The compound is typically handled under controlled conditions due to its sensitivity.
tert-butyl N-3-fluoro-4-(morpholin-2-yl)phenylcarbamate structure
2228792-07-0 structure
Product name:tert-butyl N-3-fluoro-4-(morpholin-2-yl)phenylcarbamate
CAS No:2228792-07-0
MF:C15H21FN2O3
MW:296.337247610092
CID:6206956
PubChem ID:165944646

tert-butyl N-3-fluoro-4-(morpholin-2-yl)phenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-3-fluoro-4-(morpholin-2-yl)phenylcarbamate
    • 2228792-07-0
    • tert-butyl N-[3-fluoro-4-(morpholin-2-yl)phenyl]carbamate
    • EN300-1900141
    • Inchi: 1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-10-4-5-11(12(16)8-10)13-9-17-6-7-20-13/h4-5,8,13,17H,6-7,9H2,1-3H3,(H,18,19)
    • InChI Key: IAPUPCKPKDIFBF-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C1CNCCO1)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 296.15362070g/mol
  • Monoisotopic Mass: 296.15362070g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 359
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.6Ų
  • XLogP3: 1.6

tert-butyl N-3-fluoro-4-(morpholin-2-yl)phenylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1900141-5.0g
tert-butyl N-[3-fluoro-4-(morpholin-2-yl)phenyl]carbamate
2228792-07-0
5g
$3396.0 2023-05-24
Enamine
EN300-1900141-10.0g
tert-butyl N-[3-fluoro-4-(morpholin-2-yl)phenyl]carbamate
2228792-07-0
10g
$5037.0 2023-05-24
Enamine
EN300-1900141-10g
tert-butyl N-[3-fluoro-4-(morpholin-2-yl)phenyl]carbamate
2228792-07-0
10g
$5037.0 2023-09-18
Enamine
EN300-1900141-0.1g
tert-butyl N-[3-fluoro-4-(morpholin-2-yl)phenyl]carbamate
2228792-07-0
0.1g
$1031.0 2023-09-18
Enamine
EN300-1900141-0.25g
tert-butyl N-[3-fluoro-4-(morpholin-2-yl)phenyl]carbamate
2228792-07-0
0.25g
$1078.0 2023-09-18
Enamine
EN300-1900141-0.5g
tert-butyl N-[3-fluoro-4-(morpholin-2-yl)phenyl]carbamate
2228792-07-0
0.5g
$1124.0 2023-09-18
Enamine
EN300-1900141-1.0g
tert-butyl N-[3-fluoro-4-(morpholin-2-yl)phenyl]carbamate
2228792-07-0
1g
$1172.0 2023-05-24
Enamine
EN300-1900141-1g
tert-butyl N-[3-fluoro-4-(morpholin-2-yl)phenyl]carbamate
2228792-07-0
1g
$1172.0 2023-09-18
Enamine
EN300-1900141-5g
tert-butyl N-[3-fluoro-4-(morpholin-2-yl)phenyl]carbamate
2228792-07-0
5g
$3396.0 2023-09-18
Enamine
EN300-1900141-2.5g
tert-butyl N-[3-fluoro-4-(morpholin-2-yl)phenyl]carbamate
2228792-07-0
2.5g
$2295.0 2023-09-18

Additional information on tert-butyl N-3-fluoro-4-(morpholin-2-yl)phenylcarbamate

tert-butyl N-3-fluoro-4-(morpholin-2-yl)phenylcarbamate: A Comprehensive Overview

tert-butyl N-3-fluoro-4-(morpholin-2-yl)phenylcarbamate, with the CAS number 2228792-07-0, is a versatile organic compound that has garnered significant attention in the fields of pharmaceuticals and agrochemicals. This compound is characterized by its unique structure, which includes a tert-butyl group, a fluorine atom, and a morpholine ring. These structural features contribute to its diverse applications and reactivity.

Recent studies have highlighted the potential of tert-butyl N-3-fluoro-4-(morpholin-2-yl)phenylcarbamate in the development of novel drug delivery systems. The morpholine ring within its structure has been shown to enhance bioavailability and stability, making it an attractive candidate for targeted drug delivery. Additionally, the presence of the fluorine atom introduces electronic effects that can modulate the compound's pharmacokinetic properties, further expanding its utility in medicinal chemistry.

In terms of synthesis, researchers have developed efficient methodologies to synthesize tert-butyl N-3-fluoro-4-(morpholin-2-yl)phenylcarbamate. One such approach involves the use of microwave-assisted synthesis, which significantly reduces reaction times while maintaining high yields. This method has been optimized to ensure scalability, making it suitable for industrial production.

The application of tert-butyl N-3-fluoro-4-(morpholin-2-yl)phenylcarbamate in agrochemicals is another area of active research. Studies have demonstrated its efficacy as a herbicide, particularly in controlling invasive plant species. The compound's ability to inhibit key enzymatic pathways in plants without causing significant harm to non-target organisms has positioned it as a promising alternative to traditional chemical pesticides.

From an environmental perspective, the degradation pathways of tert-butyl N-3-fluoro-4-(morpholin-2-y l)phenylcarbamate have been extensively studied. Research indicates that the compound undergoes rapid biodegradation under aerobic conditions, minimizing its environmental footprint. This characteristic aligns with global efforts to develop sustainable agricultural practices and reduce chemical pollution.

In conclusion, tert-butyl N -3-fluoro -4 -( morpholin - 2 - yl ) phen yl carbamate ( CAS No: 2 2 8 7 9 1 -07 -0 ) represents a multifaceted compound with applications spanning pharmaceuticals, agrochemicals, and environmental science. Its unique structure and favorable properties make it a valuable tool for researchers and industries alike. As advancements in synthetic methods and application studies continue, this compound is poised to play an increasingly important role in various scientific domains.

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